7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a bromine atom at the 7th position and an ethyl group at the 1st position. Imidazopyridines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine typically involves the construction of the imidazole and pyridine rings followed by the introduction of the bromine and ethyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminopyridine with ethyl bromoacetate can lead to the formation of the desired imidazopyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The imidazopyridine core can be involved in coupling reactions such as Suzuki and Buchwald-Hartwig couplings to introduce various substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while coupling reactions can introduce aryl or alkyl groups at specific positions on the core structure.
Scientific Research Applications
7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Imidazopyridines are investigated for their potential use in organic electronics and as building blocks for functional materials.
Mechanism of Action
The mechanism of action of 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For instance, imidazopyridines have been shown to inhibit certain kinases, which play a role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
7-bromo-1H-imidazo[4,5-c]pyridine: Lacks the ethyl group at the 1st position.
1-ethyl-1H-imidazo[4,5-c]pyridine: Lacks the bromine atom at the 7th position.
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Contains a phenyl group instead of an ethyl group and has a different bromine position.
Uniqueness
7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the bromine atom and the ethyl group can enhance its interactions with molecular targets and provide opportunities for further functionalization through chemical reactions.
Properties
CAS No. |
1044771-89-2 |
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Molecular Formula |
C8H8BrN3 |
Molecular Weight |
226.07 g/mol |
IUPAC Name |
7-bromo-1-ethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H8BrN3/c1-2-12-5-11-7-4-10-3-6(9)8(7)12/h3-5H,2H2,1H3 |
InChI Key |
IJYDLJTXNMVGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=CN=CC(=C21)Br |
Purity |
95 |
Origin of Product |
United States |
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